molecular formula C34H31BN2O2 B8224118 2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine

2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine

Cat. No.: B8224118
M. Wt: 510.4 g/mol
InChI Key: RXHFDAZZTNHBBF-UHFFFAOYSA-N
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Description

2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine is a complex organic compound characterized by its intricate structure, which includes multiple phenyl rings and a boronic acid pinacol ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or column chromatography. Ensuring the safety and environmental compliance of the production process is also crucial.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in chemical synthesis or research applications.

Scientific Research Applications

2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine has several scientific research applications:

  • Chemistry: : It is used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

  • Biology: : The compound can be used as a building block for the synthesis of biologically active molecules.

  • Industry: : Its unique properties make it useful in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine exerts its effects depends on its specific application. In cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the activation of palladium catalysts in the Suzuki-Miyaura reaction.

Comparison with Similar Compounds

2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine is unique due to its complex structure and the presence of multiple phenyl rings and a boronic acid pinacol ester group. Similar compounds include:

  • 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: : This compound also contains boronic acid pinacol ester groups but lacks the pyrazine ring.

  • Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: : This compound features triphenylamine with boronic acid pinacol ester groups.

Properties

IUPAC Name

2,3,5-triphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31BN2O2/c1-33(2)34(3,4)39-35(38-33)28-22-20-27(21-23-28)32-31(26-18-12-7-13-19-26)36-29(24-14-8-5-9-15-24)30(37-32)25-16-10-6-11-17-25/h5-23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHFDAZZTNHBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=C(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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